1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione 1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione
Brand Name: Vulcanchem
CAS No.: 175202-79-6
VCID: VC20900513
InChI: InChI=1S/C9H11NO3S2/c1-5-6(2)14-9-8(5)7(11)4-15(12,13)10(9)3/h4H2,1-3H3
SMILES: CC1=C(SC2=C1C(=O)CS(=O)(=O)N2C)C
Molecular Formula: C9H11NO3S2
Molecular Weight: 245.3 g/mol

1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione

CAS No.: 175202-79-6

Cat. No.: VC20900513

Molecular Formula: C9H11NO3S2

Molecular Weight: 245.3 g/mol

* For research use only. Not for human or veterinary use.

1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione - 175202-79-6

Specification

CAS No. 175202-79-6
Molecular Formula C9H11NO3S2
Molecular Weight 245.3 g/mol
IUPAC Name 1,5,6-trimethyl-2,2-dioxothieno[2,3-c]thiazin-4-one
Standard InChI InChI=1S/C9H11NO3S2/c1-5-6(2)14-9-8(5)7(11)4-15(12,13)10(9)3/h4H2,1-3H3
Standard InChI Key LXRNFMSHWRSCAY-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C(=O)CS(=O)(=O)N2C)C
Canonical SMILES CC1=C(SC2=C1C(=O)CS(=O)(=O)N2C)C

Introduction

PropertyValue
CAS Number175202-79-6
Molecular FormulaC9H11NO3S2
Molecular Weight245.32 g/mol
Chemical ClassThieno-thiazine derivative
AppearanceNot specified in literature
Use ClassificationResearch chemical
This compound is known by several synonyms in the chemical literature, including 1,5,6-trimethyl-2,2-dioxothieno[2,3-c]thiazin-4-one, 1,5,6-trimethyl-2,2-dioxo-4-thieno[2,3-c]thiazinone, and 1H-Thieno[2,3-c] thiazin-4(3H)-one, 1,5,6-trimethyl-, 2,2-dioxide . The IUPAC nomenclature highlights its complex fused ring structure with the lambda notation indicating the hypervalent sulfur atom in the thiazine ring.

Structural Features and Chemical Characteristics

The compound features a unique structural arrangement with a thieno[2,3-c] group fused with a 1,2-thiazine ring system. The molecule contains three methyl substituents at positions 1, 5, and 6, which influence its physical properties and reactivity patterns. The presence of the 2lambda6 notation indicates a hypervalent sulfur atom with six electrons in its valence shell, typically achieved through oxidation to the sulfone (SO2) state.
The 2,2,4-trione component refers to the presence of three carbonyl groups in the molecule, with two attached to the sulfur atom (forming a sulfone group) and one at the position 4 of the thiazine ring. This arrangement of functional groups creates a molecule with multiple reactive sites and potential for diverse chemical transformations.

Structural Elements Contributing to Reactivity

Several structural features contribute to the compound's chemical behavior:

  • The fused thieno-thiazine ring system creates a rigid backbone with specific geometric constraints

  • The hypervalent sulfur center (lambda6) provides sites for nucleophilic attack

  • The three carbonyl groups offer potential for diverse carbonyl chemistry

  • The three methyl substituents influence electronic distribution and steric properties

  • The presence of both sulfur and nitrogen atoms creates interesting electronic properties
    These structural characteristics make the compound a potentially valuable scaffold for further chemical modifications and derivatizations in medicinal chemistry applications .

Chemical Reactivity

The chemical behavior of 1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C] thiazine-2,2,4-trione can be explored through various reactions typical of thiazine derivatives. These may include substitution reactions, ring opening, and other transformations that depend on the reagents and conditions used.

Comparative Reactivity

When compared to similar compounds, this thieno-thiazine derivative likely exhibits reactivity patterns consistent with other sulfone-containing heterocycles. The presence of the three methyl groups would influence both the electronic and steric environment, potentially altering reactivity compared to unsubstituted analogs.

SupplierProduct NumberPurityPackage SizePrice (as of 2021)
American Custom Chemicals CorporationCHM001740995.00%10g$1,418.92
AHHMT-2715698%10g$375.00
This significant price difference between suppliers for the same quantity and similar purity highlights the importance of supplier selection for research purposes .

Related Compounds and Comparative Analysis

The thieno[2,3-c] thiazine scaffold appears in various bioactive compounds and is structurally related to several important heterocyclic systems with established pharmacological activities.

Structurally Related Compounds

Several structurally related compounds have been studied for their biological activities:

  • Thieno[2,3-e] triazolo[1,5-a]pyrimidines - Shown to have potent anticancer activity

  • Thieno[2,3-d]pyrimidin-4-one derivatives - Demonstrated substantial cytotoxic effects against different human tumor cells

  • 2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine - A C3h-symmetric system with unique donor-acceptor properties

  • Various thieno[2,3-e]-1,2-thiazine carboxamide derivatives - Synthesized for potential therapeutic applications
    These related compounds provide context for understanding the potential applications and properties of 1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C] thiazine-2,2,4-trione.

Future Research Directions

Based on the properties and structural features of 1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C] thiazine-2,2,4-trione, several promising research directions emerge:

  • Development of more efficient synthetic routes with higher yields and fewer steps

  • Systematic exploration of structure-activity relationships through synthesis of analogs with varied substituents

  • Comprehensive screening for biological activities, particularly in antimicrobial and anticancer applications

  • Investigation of potential enzyme inhibitory properties based on structural similarities to known inhibitors

  • Exploration of the compound as a scaffold for medicinal chemistry applications The unique structural features of this compound make it a potentially valuable starting point for developing new bioactive molecules with improved properties and selectivity profiles.

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